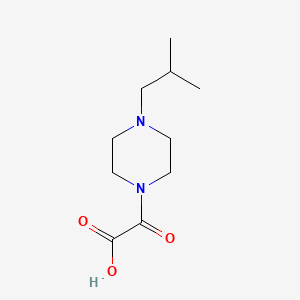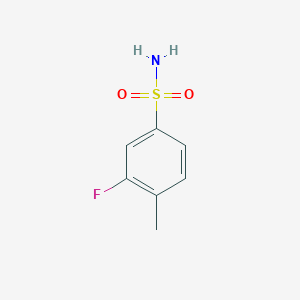![molecular formula C10H8ClNO2S3 B1586155 5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide CAS No. 63031-81-2](/img/structure/B1586155.png)
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide
Overview
Description
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide, also known as 5-CTS, is an organic compound with a unique structure and properties. It is a synthetic molecule that is widely used in scientific research due to its ability to interact with biological systems. 5-CTS has been studied extensively for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Antiviral Activity
5-[(4-Chlorophenyl)thio]thiophene-2-sulfonamide derivatives have been synthesized and demonstrated potential in antiviral activity. Specifically, derivatives like 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown anti-tobacco mosaic virus activity (Chen et al., 2010).
Urease Inhibition and Antibacterial Properties
Thiophene sulfonamide derivatives, synthesized via Suzuki cross coupling reaction, exhibit significant urease inhibition and antibacterial activities. For example, the compound 5-Phenylthiophene-2-sulfonamide demonstrated high urease inhibition activity, alongside notable hemolytic and antibacterial properties (Noreen et al., 2017).
Cytotoxicity in Cancer Research
In the field of cancer research, this compound and its derivatives have been studied for their cytotoxic effects on various cancer cell lines, such as human fibrosarcoma, mouse hepatoma, and human breast adenocarcinoma, demonstrating potential as chemotherapeutic agents (Arsenyan et al., 2016).
Role in Cerebrovasodilation
Studies have shown that 5-(arylthio)thiophene-2-sulfonamides can be effective in cerebrovasodilation, with specific analogues exhibiting significant anticonvulsant and cerebral blood flow enhancing activities, which could have implications in treating neurological disorders (Barnish et al., 1981).
Solubilization in Micellar Media
These compounds have also been investigated for their solubilization behavior in micellar solutions, such as with anionic surfactants. This research is critical in understanding their potential in drug formulation and delivery systems (Saeed et al., 2017).
Antibacterial Growth Inhibition
The sulfonamide derivatives of thiophenes, such as this compound, have shown promising results as bacterial growth inhibitors, indicating their potential use in developing new antibacterial agents (Bulkacz et al., 1968).
Ocular Hypotensive Activity
The derivatives of this compound have been found to exhibit topical ocular hypotensive activity, indicating their potential use in treating glaucoma (Prugh et al., 1991).
properties
IUPAC Name |
5-(4-chlorophenyl)sulfanylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S3/c11-7-1-3-8(4-2-7)15-9-5-6-10(16-9)17(12,13)14/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYFCDGJGFCATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC=C(S2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381155 | |
| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63031-81-2 | |
| Record name | 5-[(4-Chlorophenyl)sulfanyl]thiophene-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




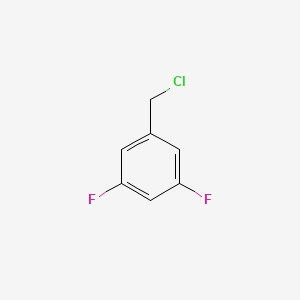


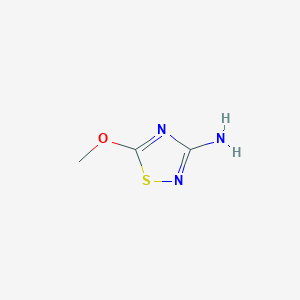

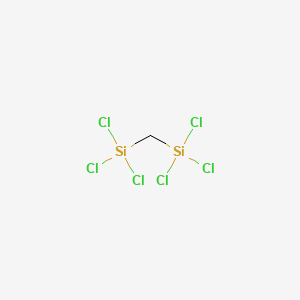
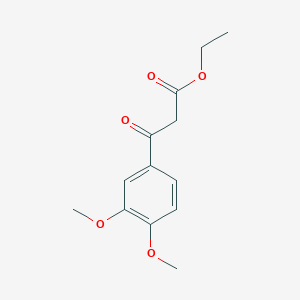

![Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1586087.png)


